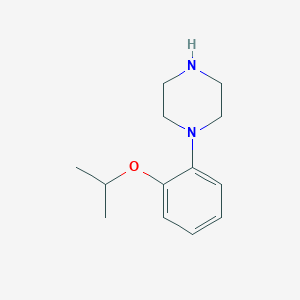

1-(2-Isopropoxyphenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery and development. nih.govmdpi.com It is considered a "privileged scaffold" because its structure is frequently found in a wide array of biologically active compounds spanning numerous therapeutic areas. nih.govnih.gov The prevalence of this moiety is attributed to a combination of its unique physicochemical and structural properties.

The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors, which allows molecules containing this scaffold to interact effectively with biological targets such as enzymes and receptors. mdpi.com Furthermore, these nitrogen atoms can be protonated under physiological pH, which can enhance the water solubility and bioavailability of a drug candidate, crucial factors for its pharmacokinetic profile. nih.gov The chemical reactivity of the piperazine nitrogens also facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building new molecular entities. tandfonline.commdpi.com

The piperazine scaffold's structural flexibility allows it to adopt various conformations, enabling a better fit into the binding sites of target macromolecules. nih.govdntb.gov.ua This inherent versatility has been harnessed by medicinal chemists to develop drugs for a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.govbenthamdirect.com In fact, piperazine is the third most common nitrogen-containing heterocycle found in drug discovery. mdpi.com Its widespread use is a testament to its ability to modulate both the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The piperazine nucleus is a key component in several blockbuster drugs, highlighting its importance in successful drug design. mdpi.com Researchers continue to explore the piperazine moiety, modifying its structure to create novel derivatives with improved efficacy and selectivity for various biological targets. researchgate.net

Overview of 1-(2-Isopropoxyphenyl)piperazine as a Research Compound and Key Structural Moiety

This compound is a derivative of the broader class of phenylpiperazines, which are extensively studied in medicinal chemistry. While research focusing on the specific biological activities of this compound itself is limited, its primary significance lies in its role as a key building block and structural moiety in the synthesis of more complex molecules with potential therapeutic applications.

The structure combines the versatile piperazine ring with a 2-isopropoxyphenyl group. The isopropoxy substitution on the phenyl ring influences the compound's lipophilicity and steric properties, which can in turn affect the binding affinity and selectivity of its derivatives for specific biological targets.

In academic and industrial research, compounds like this compound serve as valuable intermediates. For instance, derivatives of the closely related 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and evaluated for their potential as antidepressant agents, targeting serotonergic receptors. nih.gov This suggests that the 1-(2-alkoxyphenyl)piperazine framework is a promising scaffold for the development of new central nervous system agents. The synthesis of various derivatives often involves reactions at the second nitrogen atom of the piperazine ring, allowing for the introduction of diverse functional groups to explore structure-activity relationships. researchgate.netresearchgate.net

The table below provides a summary of the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Varies (often an oil or low-melting solid) |

| Boiling Point | Not widely reported |

| Melting Point | Not widely reported |

| Solubility | Generally soluble in organic solvents |

The utility of this compound as a research compound is rooted in its ability to be readily incorporated into larger, more complex molecules. This allows researchers to systematically modify a lead compound and investigate how changes in the chemical structure affect its biological activity. This process is fundamental to the rational design of new and improved drugs.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJULELIONYLITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449277 | |

| Record name | 1-(2-isopropoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-91-1 | |

| Record name | 1-(2-isopropoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(propan-2-yloxy)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Pathways

General Synthetic Strategies for Piperazine (B1678402) Ring Systems

The construction of the piperazine ring is a well-established field with a variety of synthetic approaches. These can be broadly categorized into methods involving the formation of the heterocyclic ring system itself and those that modify a pre-existing piperazine core.

Cyclization Reactions for Piperazine Moiety Formation

The de novo synthesis of the piperazine ring often involves the formation of two carbon-nitrogen bonds in a cyclization reaction. Several key strategies have been developed to achieve this.

One common approach involves the reaction of an aniline (B41778) with N,N-bis(2-haloethyl)amine. nih.gov This method, a variation of the original Prelog synthesis, is a direct and versatile way to produce N-arylpiperazines. The reaction is typically carried out at elevated temperatures, and various solvents such as diethylene glycol monomethyl ether can be employed to improve yields, often without the need for a base. nih.gov

Another significant strategy is the reductive cyclization of dioximes. This method allows for the creation of piperazine rings from primary amines through a sequential double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime. nih.govresearchgate.net This approach is valuable for producing piperazines with substituents on the carbon atoms of the ring. researchgate.net

The Dieckmann cyclization offers a route to piperazine-2,5-diones, which can then be reduced to the corresponding piperazines. nsf.gov This intramolecular condensation of a diester is a powerful tool for creating substituted piperazine rings. Furthermore, methods starting from diethanolamine (B148213) or its derivatives, which are condensed with a primary amine in the presence of a dehydration catalyst like alumina-nickel or Raney nickel, provide a direct route to mono-N-alkyl piperazines. researchgate.net

| Cyclization Strategy | Starting Materials | Key Features | Reference(s) |

| Reaction with N,N-bis(2-haloethyl)amine | Aniline, N,N-bis(2-haloethyl)amine | Direct, versatile for N-arylpiperazines. | nih.gov |

| Reductive Cyclization of Dioximes | Primary amine, Nitrosoalkenes | Forms C-substituted piperazines. | nih.govresearchgate.net |

| Dieckmann Cyclization | Diester precursors | Forms piperazine-2,5-diones as intermediates. | nsf.gov |

| Condensation of Diethanolamine | Diethanolamine, Primary amine | Direct route to mono-N-alkyl piperazines. | researchgate.net |

N-Alkylation and N-Substitution Approaches for Piperazine Derivatives

Once the piperazine ring is formed, the secondary amine provides a reactive handle for further functionalization through N-alkylation and N-arylation reactions. These modifications are crucial for developing a diverse range of piperazine-based compounds.

Common methods for N-alkylation include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com To achieve mono-alkylation, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net This strategy prevents dialkylation and allows for selective functionalization.

For the synthesis of N-aryl piperazines, several powerful cross-coupling reactions are employed. The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are prominent examples of palladium- and copper-catalyzed methods, respectively, for forming the N-aryl bond. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable method when the aromatic ring is activated by electron-withdrawing groups. mdpi.com

| Substitution Approach | Reagents | Key Features | Reference(s) |

| N-Alkylation | Alkyl halides, Aldehydes (for reductive amination) | Can be controlled for mono- or di-alkylation. | researchgate.netmdpi.com |

| Buchwald-Hartwig Amination | Aryl halides/triflates, Palladium catalyst, Ligand | Broad substrate scope for N-arylation. | mdpi.com |

| Ullmann-Goldberg Reaction | Aryl halides, Copper catalyst | Classic method for N-arylation. | mdpi.com |

| Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient aryl halides, Piperazine | Effective for activated aromatic systems. | mdpi.com |

Targeted Synthesis of 1-(2-Isopropoxyphenyl)piperazine and Structural Analogs

The synthesis of the specific compound this compound can be efficiently achieved using the general strategies outlined above. The most direct route involves the reaction of 2-isopropoxyaniline (B1215334) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govnih.gov This reaction is typically performed in a high-boiling solvent like diethylene glycol monomethyl ether at elevated temperatures. nih.gov The product can be isolated as the hydrochloride salt and then converted to the free base. nih.gov

Once this compound is obtained, its structural analogs can be readily prepared by targeting the second nitrogen atom of the piperazine ring. For instance, N-alkylation can be performed by reacting the parent compound with various alkyl halides in the presence of a base such as potassium carbonate. researchgate.netresearchgate.net Similarly, acylation can be achieved using acyl chlorides or anhydrides. These reactions allow for the introduction of a wide variety of functional groups, leading to a library of structurally related compounds for further research.

Advanced Derivatization Strategies for Academic Research

For academic research, particularly in the fields of medicinal chemistry and materials science, the development of novel derivatives with unique properties is of high interest. Advanced derivatization strategies focus on modifying the core structure of this compound in more complex ways than simple N-alkylation or acylation.

A significant area of recent development is the direct C-H functionalization of the piperazine ring. beilstein-journals.org This approach allows for the introduction of substituents directly onto the carbon atoms of the piperazine core, a modification that is not achievable through traditional methods. Photoredox catalysis has emerged as a powerful tool for this purpose, enabling the α-arylation and α-vinylation of N-Boc protected piperazines. beilstein-journals.org Transition-metal-catalyzed reactions, for example using rhodium catalysts, have also been employed for the dehydrogenative carbonylation of N-(2-pyridinyl)piperazines. beilstein-journals.org

Furthermore, derivatization of the isopropoxyphenyl moiety can lead to novel compounds. For example, electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, although the directing effects of the isopropoxy and piperazinyl substituents would need to be considered. The development of such advanced derivatization strategies opens up new avenues for creating structurally diverse and functionally optimized molecules based on the this compound scaffold. nih.govnih.gov

| Advanced Derivatization Strategy | Target Site | Key Features | Reference(s) |

| Photoredox Catalysis | α-Carbon of Piperazine Ring | Enables direct C-H arylation and vinylation. | beilstein-journals.org |

| Transition-Metal-Catalyzed Carbonylation | α-Carbon of Piperazine Ring | Introduces carbonyl functionality via C-H activation. | beilstein-journals.org |

| Medicinal Chemistry-Oriented Derivatization | N4-position of Piperazine | Synthesis of analogs with potential biological activity. | nih.govnih.gov |

Pharmacological Characterization and Preclinical Mechanistic Investigations in Vitro

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

In vitro radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets. The following sections detail the binding profile of 1-(2-Isopropoxyphenyl)piperazine and its analogs across several key receptor families.

The interaction of arylpiperazines with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a cornerstone of their therapeutic potential. Docking studies have shown that electron-donating substituents in the ortho position of the phenylpiperazine ring, such as a methoxy (B1213986) group, can increase the binding affinity for the D2 receptor. nih.gov This is attributed to favorable edge-to-face interactions with aromatic residues within the receptor's binding pocket. nih.gov

Derivatives of the closely related 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and evaluated for their affinity at dopamine receptors. These studies aim to develop ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. acs.org For instance, modifying the N-alkylated chain of 1-(2-methoxyphenyl)piperazine derivatives has led to compounds with significantly improved D3 receptor affinity and selectivity. acs.org One such derivative, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, displayed a high affinity for the human D3 receptor with a Ki of 0.5 nM and a 153-fold selectivity over the human D2L receptor. acs.org Other research has identified 2-methoxyphenyl derivatives with moderate D3 affinity (Ki = 145 nM). nih.gov

Table 1: Dopamine Receptor Binding Affinities of selected 1-(2-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D3 vs. D2) |

|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 nM | 153-fold |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 nM | |

| N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | D3 | 145 nM | |

| SYA16263 | D2 | 124 nM | |

| SYA16263 | D3 | 86 nM |

This table presents data for derivatives of 1-(2-methoxyphenyl)piperazine to illustrate the binding profile of this structural class.

The 1-(2-alkoxyphenyl)piperazine structure is a well-known scaffold for high-affinity serotonin (B10506) receptor ligands, especially for the 5-HT1A subtype. medchemexpress.comsemanticscholar.org 1-(2-Methoxyphenyl)piperazine itself is a key intermediate in the synthesis of antipsychotic agents, valued for its high affinity for serotonin receptors. medchemexpress.com

Numerous studies have demonstrated that derivatives of 1-(2-methoxyphenyl)piperazine bind with high potency to 5-HT1A receptors, often in the low nanomolar to sub-nanomolar range. semanticscholar.orgnih.gov For example, certain derivatives containing a cycloalkyl amide fragment exhibit Ki values between 0.12 and 0.63 nM for 5-HT1A receptors. nih.govacs.org Another analog, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was found to bind to 5-HT1A sites with a Ki of 0.4 nM. nih.gov The introduction of a 2-methoxyphenyl)piperazine motif is considered a reliable strategy for developing potent 5-HT1A ligands. semanticscholar.org Beyond 5-HT1A, some derivatives also show affinity for 5-HT2A receptors. nih.gov

Table 2: Serotonin Receptor Binding Affinities of selected 1-(2-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Cycloalkyl amide derivatives | 5-HT1A | 0.12 - 0.63 nM |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |

| SYA16263 | 5-HT1A | 1.1 nM |

This table presents data for derivatives of 1-(2-methoxyphenyl)piperazine to illustrate the high-affinity binding to the 5-HT1A receptor characteristic of this structural class.

Arylpiperazines are recognized for their interaction with α1-adrenergic receptors. nih.gov The 1-(o-methoxyphenyl)piperazine moiety, in particular, is considered important for conferring affinity to these receptors. ingentaconnect.comnih.gov Research has shown that derivatives of 1-(2-methoxyphenyl)piperazine can displace radioligands from α1-adrenoceptors in the low nanomolar range. nih.gov

For instance, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives showed Ki values for α1-adrenoceptors ranging from 2.1 to 13.1 nM. nih.gov However, this high affinity for α1-adrenergic receptors can be a liability when targeting other receptors. Consequently, significant research has been dedicated to designing analogs with reduced α1-adrenergic activity to improve selectivity, particularly for 5-HT1A receptors. nih.govacs.orgnih.gov The compound NAN-190, for example, binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov This has spurred the development of new derivatives that retain potent 5-HT1A antagonism while demonstrating significantly lower affinity for α1-adrenergic sites. nih.govnih.govconsensus.app

Table 3: Alpha-1 Adrenergic Receptor Binding Affinities of selected 1-(2-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1 | 2.1 nM |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1 | 2.4 nM |

| NAN-190 | α1 | 0.8 nM |

This table illustrates the potent α1-adrenergic receptor affinity associated with the 1-(2-methoxyphenyl)piperazine scaffold.

The piperazine (B1678402) ring is a common feature in many antihistamine drugs. researchgate.net However, specific data on the histamine (B1213489) receptor affinity of this compound or its direct methoxy analog is limited. Broader studies on more complex derivatives suggest that the affinity for histamine receptors can be low. For example, certain indazole carboxamide derivatives of 1-(2-methoxyphenyl)piperazine showed low affinity for human H1 receptors, with Ki values in the high nanomolar to micromolar range. nih.gov Other research on different piperazine series has explored antagonism at H3 and H4 receptors, but these structures differ significantly from the compound of interest. frontiersin.org Without more direct research, it is difficult to definitively characterize the histamine receptor profile of this compound.

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins that have emerged as important drug targets. nih.govrsc.org The piperazine scaffold is present in many known sigma receptor ligands. nih.govsigmaaldrich.com However, a review of the current literature reveals a lack of specific binding data for this compound or 1-(2-methoxyphenyl)piperazine at either the S1R or S2R subtypes. While many piperidine (B6355638) and piperazine-based compounds have been screened and identified as potent sigma receptor ligands, nih.gov the specific contribution of the 2-isopropoxyphenyl substitution has not been characterized.

Functional Selectivity and Signaling Pathway Investigations

The investigation into the functional selectivity of this compound is crucial for understanding its potential therapeutic applications and mechanisms of action at a cellular level. This involves dissecting its ability to preferentially activate specific downstream signaling cascades upon binding to a receptor.

Biased Agonism and Antagonism at GPCRs (e.g., β-arrestin vs. G-protein signaling)

G-protein coupled receptors (GPCRs) are a major class of drug targets that, upon activation, can signal through G-protein dependent pathways or β-arrestin dependent pathways. The phenomenon where a ligand preferentially activates one of these pathways over the other is termed biased agonism or functional selectivity. nih.govnih.gov This can lead to the development of drugs with more specific effects and fewer side effects. nih.govyoutube.com For instance, in the context of the angiotensin II type 1 receptor, β-arrestin signaling has been explored for its potential cardiovascular benefits. nih.gov Similarly, G-protein biased agonists for the µ-opioid receptor have been developed to provide analgesia with reduced adverse effects. youtube.com

Arylpiperazine derivatives, a class to which this compound belongs, have been a focus of research in the context of biased agonism, particularly at serotonin receptors. researchgate.net Studies on analogs have shown that modifications to the arylpiperazine scaffold can lead to varying degrees of bias between G-protein signaling (e.g., cAMP pathway) and β-arrestin recruitment. researchgate.net

However, specific studies detailing the biased agonism or antagonism profile of this compound at various GPCRs, including a quantitative comparison of its potency and efficacy for G-protein versus β-arrestin pathways, are not extensively available in the current body of scientific literature.

Differential Cellular Pathway Activation Profiles

The concept of biased agonism extends to the activation of a diverse array of intracellular signaling pathways. A single GPCR can influence multiple downstream effectors, including but not limited to adenylyl cyclase, phospholipase C, and various protein kinases. nih.govnih.gov The specific pathways activated can depend on the ligand, the receptor subtype, and the cellular context.

For example, studies on structurally related 1-(2-methoxyphenyl)piperazine derivatives have shown significant affinity for serotonergic receptors like 5-HT1A, which are known to modulate cAMP levels and other downstream pathways. nih.gov Research into piperazine-containing compounds has also highlighted their involvement in signaling pathways such as the 5-HT1AR/BDNF/PKA pathway. nih.gov

Despite the known activity of related arylpiperazines, a detailed profile of the specific cellular pathways modulated by this compound following receptor engagement has not been explicitly elucidated in published research.

Enzyme Modulation and Inhibitory Research

The interaction of this compound with various enzymes is a key area of its preclinical investigation, with potential implications for its use in a range of therapeutic areas.

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The piperazine moiety is a common scaffold in the development of kinase inhibitors. nih.govmdpi.commdpi.com For example, various piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov

While the broader class of piperazine-containing molecules has been extensively studied for kinase inhibition, a specific kinase inhibition profile for this compound, detailing its potency against a panel of kinases, is not currently available in the scientific literature.

Dipeptidyl Peptidase Inhibition Studies (e.g., DPP-IV, DPP8, DPP9)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes. nih.govsrce.hr The piperazine scaffold has been utilized in the design of DPP-IV inhibitors. nih.govresearchgate.net For instance, studies on piperazine sulfonamides have shown in vitro inhibitory activity against DPP-IV. nih.govresearchgate.net

While there is considerable research on piperazine derivatives as DPP-IV inhibitors, specific data on the inhibitory activity of this compound against DPP-IV or other dipeptidyl peptidases like DPP8 and DPP9 have not been reported in the reviewed literature.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine-based compounds, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.govresearchgate.net

For the closely related 1-arylpiperazine series, modifications at the aryl ring and the piperazine nitrogen have been shown to significantly impact receptor affinity and functional activity. For instance, in a series of 1-(2-methoxyphenyl)piperazine derivatives, the nature of the substituent on the second nitrogen of the piperazine ring was found to be critical for affinity to serotonin receptors. nih.gov

A detailed SAR study specifically dissecting the contributions of the 2-isopropoxy group on the phenyl ring and the piperazine core of this compound to its pharmacological activity is not yet available. Such studies would typically involve the synthesis and biological evaluation of a series of analogs with systematic modifications to these structural features.

Elucidation of Substituent Effects on Receptor Binding and Functional Activity

The arylpiperazine scaffold is a versatile template for targeting various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The nature and position of substituents on both the aryl ring and the piperazine moiety play a critical role in modulating receptor affinity and functional activity.

Structure-activity relationship studies on analogs of 1-(2-methoxyphenyl)piperazine, a compound closely related to this compound, have demonstrated the importance of the terminal moiety for achieving selectivity. For instance, replacing the phthalimide (B116566) group in 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) with bulky alkyl amides, such as an adamantanecarboxamido group, maintained high affinity for 5-HT1A receptors (Ki = 0.4 nM) while significantly reducing affinity for α1-adrenergic receptors by 160-fold. nih.gov This highlights that while the 1-(2-alkoxyphenyl)piperazine core is essential for 5-HT1A binding, modifications at the distal nitrogen can fine-tune selectivity. nih.gov

Further investigations into 1-arylpiperazines have shown that substitution on the phenyl ring is a key determinant of activity. SAR studies indicated that ortho-substituted phenyl derivatives generally display moderate to strong cytotoxic activities in certain cancer cell lines. mdpi.com The introduction of halogen atoms, particularly fluorine, on the benzene (B151609) ring of chalcone-piperazine hybrids has been shown to have a significant positive impact on anti-tumor activity. nih.gov

The choice of the aryl group itself is also critical. Studies on a series of 1-arylpiperazines revealed that derivatives with a 1-naphthyl or a 2,3-dimethylphenyl group were the strongest competitors for both D2 and 5-HT1A receptors, indicating that the steric and electronic properties of this group are pivotal for high-affinity binding. nih.gov In contrast, derivatives with 1-(2-pyridyl)piperazine (B128488) or 1-phenylpiperazine (B188723) generally showed lower to moderate affinity. nih.gov

Table 1: Receptor Binding Affinity of Selected Arylpiperazine Derivatives

| Compound | Aryl Group | Receptor Affinity (Ki, nM) | Selectivity | Source |

|---|---|---|---|---|

| NAN-190 Analog (2j) | 2-Methoxyphenyl | 5-HT1A: 0.4 | 160-fold over α1-adrenergic | nih.gov |

| 1-(1-Naphthyl)piperazine Derivative (1e) | 1-Naphthyl | D2: High, 5-HT1A: High | - | nih.gov |

| 1-(2,3-Dimethylphenyl)piperazine Derivative (1d) | 2,3-Dimethylphenyl | D2: High, 5-HT1A: High | - | nih.gov |

| 1-(2-Pyridyl)piperazine Derivative (1b) | 2-Pyridyl | D2: Low-Moderate, 5-HT1A: Low-Moderate | - | nih.gov |

Conformational Analysis and Its Influence on Pharmacological Properties

The three-dimensional structure, or conformation, of arylpiperazine derivatives is a key factor governing their interaction with receptor binding pockets. The flexibility of the piperazine ring and the rotational freedom around the aryl-piperazine bond allow these molecules to adopt various shapes.

X-ray crystallography and the synthesis of rigid analogs have been employed to determine the bioactive conformation of 1-arylpiperazines. Studies suggest that in their active state at serotonin receptors, the aryl and piperazine rings are relatively coplanar. nih.gov More recent molecular docking studies, for example with the atypical antipsychotic aripiprazole, which features an arylpiperazine moiety, show that the molecule adopts an extended conformation within the binding pocket of the D2 and 5-HT1A receptors. nih.gov

The specific architecture of the receptor's binding site influences which conformation is favored. For the 5-HT1A receptor, the extracellular end of transmembrane helix 7 is displaced outwards compared to other 5-HT1 subtypes. nih.gov This creates a pocket that, along with other key residues, helps to stabilize the aryl portion of the ligand. nih.gov This induced fit highlights a dynamic interplay between the ligand's conformational flexibility and the receptor's structure, which is essential for molecular recognition and subsequent biological activity.

Impact of Piperazine Ring Modifications on Biological Activity

The piperazine ring is considered a privileged scaffold in medicinal chemistry, not only for its synthetic accessibility but also for its favorable physicochemical properties and its crucial role in ligand-target interactions. nih.gov Numerous studies have underscored the importance of the intact piperazine heterocycle for the biological activity of this class of compounds.

Modifications or replacements of the piperazine ring often lead to a significant loss of activity. For instance, replacing the arylpiperazine group with other heterocycles resulted in a loss of cytotoxicity in a series of anticancer compounds, indicating that the piperazine nitrogen atoms are critical for binding. mdpi.com Similar findings were reported for celastrol (B190767) derivatives, where analogs containing piperazine were more active than those with aniline (B41778), piperidine, or morpholine. nih.gov Likewise, in a series of arylamide tubulin inhibitors, replacing piperazine groups with piperidine groups led to a marked reduction in antiproliferative activity, suggesting that the specific geometry and basicity of the piperazine ring are essential for maintaining the desired biological effect. tandfonline.com

While the core ring is vital, substitutions on the piperazine itself are a common strategy for modulating activity. The structure-activity relationships of penicillins and cephalosporins containing an N(4)-substituted piperazine-2,3-dione moiety in their side chain have been explored, demonstrating that this position is a key site for modification. nih.gov

Stereochemical Implications in Ligand-Target Interactions

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, can have profound implications for pharmacological activity. Since biological targets like receptors and enzymes are chiral, they often exhibit differential binding and functional responses to the different enantiomers of a chiral drug.

In the context of piperazine derivatives, stereoselectivity is a critical consideration. The one-pot stereoselective synthesis of certain piperidinyl amidrazones yielded specific geometrical isomers that possessed significant antiviral activity against herpes simplex viruses (HSV-1), while other isomers were likely less active. nih.gov This demonstrates that a precise spatial orientation of substituents is necessary for effective interaction with the biological target. nih.gov Although this example involves a piperidine ring, the principle of stereoselective interactions is directly applicable to piperazine derivatives, where the introduction of a substituent on a carbon atom of the piperazine ring creates a chiral center, leading to enantiomers that may possess distinct pharmacological profiles.

In Vitro Mechanistic Studies on Cellular Targets

Beyond receptor binding, derivatives of this compound have been investigated for their effects on whole cells, particularly pathogenic microorganisms. These studies have unveiled potential applications in treating infectious diseases.

Antimicrobial Activity Assessments (Antibacterial and Antifungal)

Several studies have highlighted the potential of arylpiperazine derivatives as broad-spectrum antimicrobial agents. A recent screening of a compound library identified multiple arylpiperazines as potent antimicrobials against a wide range of clinically relevant bacteria and fungi. nih.govresearchgate.net These compounds displayed significant activity with minimum inhibitory concentrations (MICs) often in the range of 12.5–15.6 µg/mL. nih.gov The activity was particularly notable against Staphylococcus epidermidis, Staphylococcus aureus, Lactobacillus paracasei, and Candida orthopsilosis. nih.govresearchgate.net

Another study detailed the synthesis of various N-alkyl and N-aryl piperazine derivatives and their subsequent screening for antimicrobial activity. nih.gov The compounds showed significant activity against bacterial strains, including S. aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, though they were less active against the tested fungi (Aspergillus species). nih.gov This suggests that the antibacterial and antifungal activities can be modulated independently through structural modifications.

Table 2: In Vitro Antimicrobial Activity of Selected Arylpiperazine Derivatives

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| Arylpiperazines (General) | Staphylococcus epidermidis | 12.5 - 15.6 | nih.gov |

| Staphylococcus aureus | 12.5 - 15.6 | nih.gov | |

| Lactobacillus paracasei | 12.5 - 15.6 | nih.gov | |

| Candida orthopsilosis | 12.5 - 15.6 | nih.gov | |

| N-Aryl Piperazines | Staphylococcus aureus | Significant Activity | nih.gov |

| Pseudomonas aeruginosa | Significant Activity | nih.gov | |

| Escherichia coli | Significant Activity | nih.gov | |

| Aspergillus spp. | Less Active | nih.gov | |

| Piperazine-imidazole Hybrids | S. aureus, S. typhi, E. coli | Good Activity | worldnewsnaturalsciences.com |

| A. niger, C. albicans | Good Activity | worldnewsnaturalsciences.com |

Antitubercular Activity Research

The global health challenge of tuberculosis, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (M.tb.), necessitates the discovery of novel drug candidates. The piperazine scaffold has emerged as a promising starting point in this area.

A study focused on 1,4-diarylpiperazines and their analogs identified a group of amidines with high potency against the M.tb. H37Rv strain in a luminometric assay. nih.gov The research established a correlation between the structural differences of the compounds and their anti-mycobacterial activity, providing a basis for further optimization. nih.gov Another investigation reported the synthesis and antitubercular activity of chiral 1,2,4-trisubstituted piperazines, highlighting that specific substitutions on the piperazine ring can confer potent activity against M. tuberculosis. nih.gov

Anticancer Activity Investigations (e.g., antiproliferative effects in specific cell lines)

The piperazine nucleus is a significant heterocyclic system that has been extensively utilized in the development of various drug molecules, including a number of FDA-approved anticancer drugs. researchgate.net This has made the piperazine scaffold an attractive foundation for designing new potential anticancer agents. researchgate.net While direct in-vitro studies focusing specifically on the anticancer activity of this compound are not extensively detailed in the reviewed literature, the broader class of piperazine derivatives has been the subject of numerous investigations for antiproliferative effects against various cancer cell lines.

Research into piperazine-based compounds has revealed that their anticancer activity can be significantly influenced by the nature of the substituents on the piperazine ring. researchgate.net For instance, studies on 1-benzhydrylpiperazine (B193184) derivatives have demonstrated growth inhibitory effects against human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HeLa (cervical), and HT-29 (colon). nih.gov Similarly, new classes of thiosemicarbazones incorporating a piperazine ring have shown potent and selective anti-proliferative activity, with some compounds exhibiting significantly higher activity than the reference drug Triapine. nih.gov These compounds were found to induce apoptosis and inhibit the cell cycle. nih.gov

Furthermore, hybrid molecules incorporating the piperazine structure have shown promise. Rhodanine-piperazine hybrids have been evaluated for their potential to target key tyrosine kinases involved in breast cancer progression, such as VEGFR, EGFR, and HER2. mdpi.com Molecular docking studies of these hybrids indicated favorable binding interactions with these cancer-related enzymes. mdpi.com Other research has focused on conjugating piperazine with different pharmacophores, such as 1,2-benzothiazine, to create derivatives with cytotoxic activity against human cancer cell lines. mdpi.com These findings collectively underscore the importance of the piperazine scaffold in medicinal chemistry and suggest that this compound could serve as a valuable starting point for the design of novel anticancer agents. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives This table presents data for related piperazine compounds to illustrate the anticancer potential of the chemical class, as direct data for this compound was not available in the reviewed sources.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Piperazine-substituted thiosemicarbazones | HCT116 p53+/+ | IC₅₀ value of 0.12 µM for the most active compound (L³) | nih.gov |

| 1-Benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Interesting growth inhibitory effects | nih.gov |

| Piperazine-substituted pyranopyridines | K562 (leukemia) | IC₅₀ value of 0.5 ± 0.1 μM for the most active compound | nih.gov |

| Rhodanine-piperazine hybrids | MCF-7, MDA-MB-468 (breast) | Strong activity, particularly for compound 12 | mdpi.com |

Antioxidant Activity Evaluations

The piperazine ring is a core component of many molecules that exhibit significant antioxidant properties. researchgate.net Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases, making the development of novel antioxidants a key research area. nih.govmdpi.com Piperazine derivatives have been evaluated for their antioxidant capabilities through various in vitro assays.

Studies on different series of piperazine derivatives have demonstrated their potential to act as antioxidants. For example, a series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety were screened for their antioxidant activity using DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.gov The results indicated that the presence of a hydroxyl group in the structure is crucial for the antioxidant properties. nih.gov

In another study, 1-(phenoxyethyl)-piperazine derivatives were assessed for their antioxidant properties in human venous blood samples. nih.gov The most promising compounds in this series were those with methyl substitutions on the phenoxy ring, which were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. nih.gov Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties. nih.gov Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their ability to protect SH-SY5Y cells from H₂O₂-induced oxidative damage, with several compounds showing effective protective activity. mdpi.com One compound, in particular, was found to decrease ROS production and stabilize the mitochondrial membrane potential. mdpi.com

These findings highlight that the piperazine scaffold can be effectively modified to produce compounds with significant antioxidant activity. researchgate.net The specific nature and position of substituents on the aromatic ring attached to the piperazine nitrogen play a critical role in determining the compound's antioxidant potential.

Table 2: Antioxidant Activity of Selected Piperazine Derivatives This table presents data for related piperazine compounds to illustrate the antioxidant potential of the chemical class, as direct data for this compound was not available in the reviewed sources.

| Compound/Derivative Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 1-(p-hydroxyphenyl)-4-(theobromin-7-yl)acetylpiperazine (3c) | DPPH radical scavenging | Highest antioxidant activity among tested derivatives (IC₅₀ 189.42 μmol/L) | nih.gov |

| 1-[(4-methyl)-phenoxyethyl]-piperazine | SOD activity, Total Antioxidant Capacity (TAC) | Increased SOD activity and TAC in human blood samples | nih.gov |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | SOD activity, Total Antioxidant Capacity (TAC) | Increased SOD activity and TAC in human blood samples | nih.gov |

Acaricidal Activity Studies

While many piperazine derivatives are explored for their pharmacological properties, research has also extended to their potential application as pesticides, specifically as acaricides for controlling mites. nih.gov Studies have demonstrated that various phenylpiperazine derivatives exhibit significant acaricidal activity against common pests like house-dust and stored-food mites. nih.govnih.govscispace.com

A notable study investigated the acaricidal activity of several piperazine derivatives against house-dust mites, Dermatophagoides farinae and Dermatophagoides pteronyssinus. nih.gov In this research, 1-(2-methoxyphenyl)piperazine, a compound structurally similar to this compound, was evaluated. In a filter paper bioassay, 1-(2-methoxyphenyl)piperazine showed potent toxicity against D. farinae, being 5.7 times more toxic than the commonly used repellent DEET. nih.gov However, in a fumigant bioassay, it was less toxic than other tested piperazine derivatives like 1-phenylpiperazine. nih.gov Interestingly, the study found that these piperazine derivatives were generally inactive against the stored-food mite, Tyrophagus putrescentiae. nih.gov The results suggest that such compounds may be suitable for use as vapor-phase fumigants due to their volatility and potent acaricidal effects against specific mite species. nih.gov

Further research into other phenylpiperazine derivatives has identified compounds with high activity against spider mites such as Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. nih.govresearchgate.net Structure-activity relationship studies revealed that substitutions on the phenyl ring and the second nitrogen of the piperazine core are critical for acaricidal potency. scispace.comresearchgate.net For example, one study synthesized 33 new phenylpiperazine derivatives and found that a 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest level of activity against Tetranychus urticae, including its eggs. nih.govresearchgate.net

Table 3: Acaricidal Activity of 1-(2-Methoxyphenyl)piperazine and Comparators against D. farinae This table highlights the activity of a structurally similar compound to this compound.

| Compound | Bioassay Method | Toxicity (LC₅₀ in µg/cm²) | Relative Toxicity vs. DEET | Reference |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Filter Paper | 3.65 | 5.7x more toxic | nih.gov |

| 1-(2-Methoxyphenyl)piperazine | Fumigant | 22.14 | 1.7x more toxic | nih.gov |

| DEET (Reference) | Filter Paper | 20.64 | 1.0x | nih.gov |

| DEET (Reference) | Fumigant | 36.84 | 1.0x | nih.gov |

| 1-Phenylpiperazine | Filter Paper | 4.75 | 4.3x more toxic | nih.gov |

| 1-Phenylpiperazine | Fumigant | 7.83 | 4.7x more toxic | nih.gov |

| Benzyl Benzoate (Reference) | Filter Paper | 7.83 | 2.6x more toxic | nih.gov |

In Vitro Metabolism Research

Identification of Metabolic Pathways

The chemical structure of 1-(2-Isopropoxyphenyl)piperazine presents several sites susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Based on the metabolism of structurally related arylpiperazine compounds, the principal metabolic pathways for this compound are predicted to be O-dealkylation, N-dealkylation, and phenylhydroxylation.

O-dealkylation: The isopropoxy group attached to the phenyl ring is a prime target for oxidative O-dealkylation. This reaction involves the enzymatic removal of the isopropyl group, leading to the formation of a phenolic metabolite, 1-(2-hydroxyphenyl)piperazine. This process is typically catalyzed by CYP enzymes.

N-dealkylation: The piperazine (B1678402) ring is susceptible to N-dealkylation, a common metabolic route for many piperazine-containing drugs. researchgate.netwikipedia.org This process involves the cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. For this compound, this would result in the formation of piperazine and 2-isopropoxyphenol. This reaction is also heavily reliant on CYP enzyme activity. researchgate.net

Phenylhydroxylation: The aromatic phenyl ring can undergo hydroxylation at various positions. This reaction, mediated by CYP enzymes, introduces a hydroxyl group onto the phenyl ring, increasing the compound's polarity. For this compound, hydroxylation could occur at positions ortho, meta, or para to the piperazine substituent, leading to various isomeric hydroxylated metabolites.

Metabolite Profiling and Structural Elucidation in Research Samples

In a research setting, the identification and characterization of metabolites are achieved through the incubation of this compound with hepatic preparations, followed by analysis using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The resulting metabolite profile would likely reveal a series of biotransformation products.

The structural elucidation of these metabolites is paramount. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are then employed to fragment the metabolite ions, yielding characteristic product ions that help pinpoint the site of metabolic modification.

A hypothetical metabolite profile for this compound following incubation with liver S9 fractions is presented below.

| Metabolite ID | Proposed Structure | Metabolic Pathway | Expected Mass Shift from Parent |

| M1 | 1-(2-Hydroxyphenyl)piperazine | O-dealkylation | -42 Da |

| M2 | Piperazine | N-dealkylation | - |

| M3 | 2-Isopropoxyphenol | N-dealkylation | - |

| M4 | Hydroxy-1-(2-isopropoxyphenyl)piperazine | Phenylhydroxylation | +16 Da |

Comparative In Vitro Metabolism Across Different Hepatic Systems

The rate and profile of drug metabolism can vary significantly between species. Comparative in vitro metabolism studies using hepatic S9 fractions from different species (e.g., human, rat, mouse, dog) are therefore essential in preclinical drug development. These studies help in selecting the most appropriate animal model for in vivo pharmacokinetic and toxicological studies.

Liver S9 fractions contain a mixture of microsomal and cytosolic enzymes, providing a broad overview of both Phase I and Phase II metabolic reactions. mdpi.com By incubating this compound with S9 fractions from various species, researchers can identify species-specific differences in metabolic pathways. For instance, the relative contribution of O-dealkylation versus N-dealkylation might differ between rats and humans. These differences are often attributed to variations in the expression and activity of specific CYP isoforms among species.

The data generated from such comparative studies are crucial for extrapolating in vitro findings to predict the in vivo metabolic clearance and potential for drug-drug interactions in humans.

| Species | Major Metabolic Pathway(s) (Hypothetical) | Key Metabolite(s) (Hypothetical) |

| Human | O-dealkylation, Phenylhydroxylation | M1, M4 |

| Rat | N-dealkylation, Phenylhydroxylation | M2, M3, M4 |

| Mouse | O-dealkylation, N-dealkylation | M1, M2, M3 |

| Dog | Phenylhydroxylation | M4 |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the binding mode of 1-(2-Isopropoxyphenyl)piperazine to its potential biological targets. Phenylpiperazine derivatives are well-known for their affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally related arylpiperazine derivatives provide significant insights. For instance, research on arylpiperazine ligands targeting the 5-HT1A receptor has shown that the piperazine (B1678402) ring often forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's binding pocket. nih.govmdpi.com The aromatic ring of the ligand typically engages in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine and tryptophan within the binding site. mdpi.com

In the case of this compound, it is hypothesized that the protonated nitrogen of the piperazine ring would form this key ionic interaction with the aspartate residue. The 2-isopropoxy group on the phenyl ring is expected to play a significant role in modulating the binding affinity and selectivity. Depending on the topology of the binding pocket, this bulky, hydrophobic group could either fit into a specific hydrophobic sub-pocket, leading to enhanced affinity, or cause steric hindrance, which would decrease binding.

To illustrate the potential interactions, a hypothetical docking scenario of this compound into a serotonin receptor model is presented below:

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) |

| Ionic Interaction | Piperazine Nitrogen | Aspartate (e.g., Asp3.32) |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tryptophan |

| Hydrophobic Interaction | Isopropoxy Group | Leucine, Valine, Isoleucine |

| Hydrogen Bonding | Piperazine Nitrogen | Serine, Threonine |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

MD simulations of arylpiperazine derivatives bound to serotonin receptors have revealed the importance of the flexibility of both the ligand and the receptor. nih.gov These simulations can show how the ligand adapts its conformation to fit optimally within the binding pocket and how the receptor, in turn, undergoes subtle conformational changes upon ligand binding.

For this compound, an MD simulation would be valuable to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the role of water molecules in mediating ligand-receptor interactions.

Explore the dynamics of the key interactions , such as the salt bridge and π-π stacking, to understand their strength and persistence.

The root-mean-square deviation (RMSD) of the ligand's heavy atoms from the initial docked pose is a common metric used to assess stability. A stable binding mode is typically characterized by a low and fluctuating RMSD value over the course of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on arylpiperazine derivatives, particularly in the context of their affinity for the 5-HT1A receptor. nih.govnih.govmdpi.com These studies have identified key molecular descriptors that influence the biological activity of these compounds. These descriptors often relate to the electronic, steric, and hydrophobic properties of the substituents on the phenyl ring.

A QSAR study involving this compound would likely consider descriptors such as:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

For instance, a QSAR model for a series of ortho-substituted phenylpiperazines could reveal the optimal size and hydrophobicity of the substituent at this position for maximizing affinity for a particular receptor. The presence of the isopropoxy group in this compound would contribute to both the steric and hydrophobic character of the molecule, and its impact on activity could be quantified through a QSAR model.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1LogP + c2MR + c3*qN+ Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, MR represents molar refractivity (a measure of size), and qN+ represents the partial charge on the protonated piperazine nitrogen. The coefficients (c0, c1, c2, c3) would be determined by statistical analysis of a training set of compounds.

In Silico Prediction of Potential Biological Activities and Ligand Properties

In silico prediction tools are widely used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development. nih.govnih.govmdpi.comfrontiersin.org These predictions help in prioritizing compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, various properties can be predicted using computational models:

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Potential for good absorption across the intestinal wall |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for central nervous system activity |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |

| Excretion | ||

| Renal/Hepatic Clearance | Predicted route of elimination | Influences dosing frequency |

| Toxicity | ||

| hERG Inhibition | Low to Moderate risk | Potential for cardiotoxicity |

| Mutagenicity (Ames test) | Likely Negative | Low risk of being a mutagen |

These predictions are based on the structural features of this compound and are derived from models built on large datasets of experimentally determined properties. While these predictions are valuable for initial assessment, they require experimental validation.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. These calculations are fundamental to understanding the reactivity, stability, and spectroscopic properties of this compound.

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with biological targets.

Partial Atomic Charges: These calculations provide the charge distribution on each atom, which can be used in molecular mechanics force fields for simulations and in QSAR studies.

For this compound, DFT calculations would likely show that the electron density is highest around the oxygen atom of the isopropoxy group and the nitrogen atoms of the piperazine ring, making these regions potential hydrogen bond acceptors. The aromatic ring would exhibit a characteristic pattern of electron density influencing its ability to participate in π-stacking interactions.

| Calculated Property | Significance for this compound |

| HOMO Energy | Relates to the ability to donate electrons |

| LUMO Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity |

| Molecular Electrostatic Potential | Identifies sites for electrostatic and hydrogen bonding interactions |

| Atomic Charges | Provides insights into the charge distribution and reactivity |

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound, which underpins its behavior in biological systems.

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, GC-MS, LC-MS)

Chromatography is the cornerstone for the analysis of 1-(2-isopropoxyphenyl)piperazine, providing the necessary separation from impurities, metabolites, or other components in a sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an ultraviolet (UV) or diode-array detector (DAD), is a robust method for quantifying phenylpiperazine derivatives. researchgate.net Reverse-phase HPLC is common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. Optimization of the mobile phase composition, flow rate, and detector wavelength is crucial for achieving good separation and sensitivity. nih.gov For instance, HPLC methods developed for piperazine (B1678402) derivatives have achieved separation of multiple analytes in under 4 minutes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of volatile and thermally stable compounds. researchgate.net For many piperazine derivatives, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. mdpi.com The mass spectrometer provides high specificity, allowing for structural elucidation based on the fragmentation patterns of the molecule. researchgate.net For the related compound MeOPP, characteristic mass-to-charge ratio (m/z) ions have been identified, which are crucial for its identification in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an increasingly common technique for analyzing piperazine derivatives in biological matrices. mdpi.comnih.gov This method often circumvents the need for derivatization required for GC-MS. mdpi.com LC-MS/MS methods, using techniques like Multiple Reaction Monitoring (MRM), offer exceptional selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. mdpi.commdpi.com

Table 1: Representative Chromatographic Conditions for Phenylpiperazine Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Parameters | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Reverse-Phase (e.g., C18) | Acetonitrile/Buffer Gradient | Diode Array Detector (DAD) | Wavelength: ~230 nm; Run Time: < 9 min | researchgate.netnih.gov |

| GC-MS | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium | Mass Spectrometer (MS) | Injection: Splitless; Temperature Programmed | scholars.direct |

| LC-MS/MS | Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) | Acetonitrile/Formic Acid Buffer | Tandem Mass Spectrometer (MS/MS) | Mode: Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |

Spectrophotometric Methods for Analytical Detection

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible means for the detection and quantification of analytes. The utility of this technique for this compound is dependent on the chromophoric properties of the molecule. The phenyl ring and the isopropoxy group contribute to its ability to absorb UV light.

The analysis is based on Beer-Lambert's law, which states a linear relationship between the absorbance and the concentration of an absorbing species. While the core piperazine structure does not absorb UV light, the substituted phenyl ring in this compound allows for direct UV detection. researchgate.net Spectrophotometry can also be used to differentiate between isomers of certain piperazine derivatives based on their unique UV spectra. researchgate.net Furthermore, spectrophotometric determination can be performed indirectly after a derivatization reaction that attaches a highly UV-active molecule to the target compound, significantly enhancing sensitivity. nih.govuoi.gr For example, a method involving the reaction of piperazine with picrolonic acid yields a product with a high molar extinction coefficient, allowing for sensitive measurement. uoi.gr

Chemical Derivatization Approaches for Enhanced Detectability in Research Studies

Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance. For this compound and related compounds, derivatization can be employed to enhance detectability in chromatographic and spectrophotometric methods.

The primary goals of derivatization in this context are:

To introduce a chromophore: For HPLC-UV analysis, if the inherent UV absorbance of the analyte is low, a derivatizing agent that is strongly UV-active can be attached. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and benzaldehyde (B42025) have been successfully used to create UV-active derivatives of piperazine for HPLC analysis. researchgate.netjocpr.comjocpr.com

To introduce a fluorophore: For highly sensitive fluorescence detection, reagents such as dansyl chloride can be used to create fluorescent derivatives. researchgate.net

To improve volatility for GC-MS: As many piperazine derivatives are not sufficiently volatile for GC analysis, derivatization is often required to block polar functional groups (like the secondary amine in the piperazine ring) and increase volatility. mdpi.com

To enhance ionization for MS: Derivatization can be used to attach a group that is easily ionized, thereby increasing the signal intensity in mass spectrometry. For example, tagging peptides with piperazine derivatives has been shown to improve ionization efficiency in MALDI-MS. nih.gov

Method Validation and Robustness for Academic Research Applications

For research applications, it is imperative that analytical methods are validated to ensure the reliability and integrity of the results. iupac.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iupac.org Key parameters include precision, accuracy, linearity, and ruggedness.

Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For piperazine analyses, %RSD values are often required to be below 15% for bioanalytical methods and even lower for other applications. mdpi.comjocpr.comnih.gov

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. Recoveries in the range of 85-115% are generally considered acceptable. mdpi.comjocpr.comnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards at different concentrations and is typically confirmed with a correlation coefficient (R²) value greater than 0.99. scholars.directuoi.grnih.gov

Ruggedness/Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). jocpr.com This provides an indication of its reliability during normal usage. jocpr.com

The limits of detection (LOD) and quantification (LOQ) are also determined, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netscholars.direct

Table 2: Typical Method Validation Parameters for Piperazine Derivative Analysis

| Parameter | Common Acceptance Criteria | Description | Reference |

|---|---|---|---|

| Linearity | Correlation Coefficient (R²) > 0.99 | Demonstrates a proportional response to concentration. | scholars.directnih.gov |

| Accuracy | 85-115% Recovery | Closeness of measured value to the true value. | scholars.directjocpr.com |

| Precision | Relative Standard Deviation (%RSD) < 15% | Agreement between repeated measurements. | mdpi.comnih.gov |

| LOD/LOQ | Signal-to-Noise Ratio > 3 (LOD), > 10 (LOQ) | Lowest concentration detectable/quantifiable. | researchgate.netscholars.direct |

| Robustness | %RSD < 5% under varied conditions | Method's resistance to small procedural changes. | jocpr.com |

Q & A

Basic: What are the validated synthetic routes for 1-(2-Isopropoxyphenyl)piperazine, and how is purity optimized during synthesis?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Reacting 2-isopropoxyphenyl bromide with piperazine in the presence of a palladium catalyst under reflux conditions.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted precursors.

- Purity Optimization: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor purity. Recrystallization in isopropanol can yield >98% purity, as demonstrated for structurally similar piperazine derivatives .

Advanced: How do structural modifications (e.g., substituent positioning) on the piperazine ring influence receptor binding affinity and toxicity profiles?

Methodological Answer:

- Substituent Effects: The isopropoxy group at the 2-position enhances lipophilicity, potentially improving blood-brain barrier penetration. However, bulky substituents may sterically hinder binding to serotonin receptors (e.g., 5-HT1A), as seen in analogs like 1-(3-chlorophenyl)piperazine .

- Toxicity Mitigation: Beta-cyclodextrin inclusion complexes reduce cytotoxicity by 30–40% but may lower bioactivity due to reduced membrane permeability . Computational docking studies (e.g., AutoDock Vina) are recommended to predict steric clashes and optimize substituent placement .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices like plasma or hair?

Methodological Answer:

- HPLC-MS/MS: A validated method using p-tolylpiperazine as an internal standard achieves a limit of detection (LOD) of 0.1 ng/mL in hair samples. Mobile phase: acetonitrile/0.1% formic acid (70:30) .

- Raman Microspectroscopy: Differentiates isomers (e.g., 2- vs. 3-substituted phenylpiperazines) using multivariate analysis (PCA-LDA) with 99% variance explained for spectral separation .

Advanced: How can conflicting reports on the anticancer activity of piperazine derivatives be resolved?

Methodological Answer:

- Experimental Variables: Contradictions often arise from assay conditions. For example, Wee1 kinase inhibition is pH-sensitive; studies at pH 7.4 show IC50 = 12 μM, while pH 6.5 reduces activity by 50% .

- Degradation Pathways: Monitor stability under UV light and oxidative conditions. LC-MS can identify degradation byproducts (e.g., nitroso derivatives) that may interfere with bioactivity assays .

Advanced: What computational strategies predict the biological targets of novel piperazine derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals to predict reactive sites. For example, electron-deficient aromatic rings in this compound favor interactions with electron-rich kinase domains .

- Machine Learning Models: Train on ChEMBL datasets using descriptors like topological polar surface area (TPSA) and LogP to prioritize targets (e.g., dopamine D2 receptor vs. serotonin 5-HT2C) .

Basic: What physicochemical properties of this compound are critical for formulation development?

Methodological Answer:

- Key Properties:

Advanced: How does this compound enhance CO2 capture efficiency in flue gas systems?

Methodological Answer:

- Mechanism: Acts as a promoter in potassium carbonate (K2CO3) solutions, increasing CO2 absorption rate by 60% via carbamate formation. Optimal concentration: 5 wt% piperazine in 30% K2CO3 .

- Operational Parameters: Gas-liquid flow rates (1–3 L/min) and temperature (40–60°C) are critical; higher temperatures reduce solvent viscosity but increase piperazine volatility .

Advanced: How do supramolecular interactions in piperazine inclusion complexes affect drug delivery?

Methodological Answer:

- Crystal Engineering: Co-crystallization with beta-cyclodextrin improves aqueous solubility by 5-fold. Hirshfeld surface analysis shows hydrogen bonding (N–H···O) and van der Waals interactions dominate .

- Controlled Release: In vitro studies show 80% drug release at pH 6.8 (intestinal conditions) vs. 20% at pH 1.2 (gastric), leveraging pH-sensitive piperazine protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.